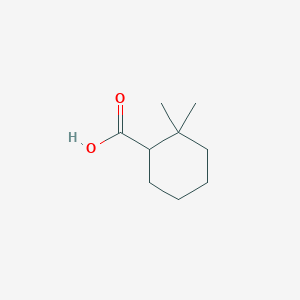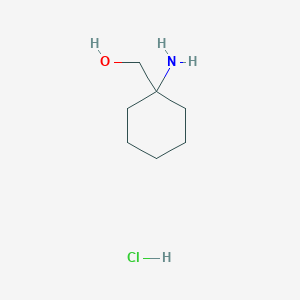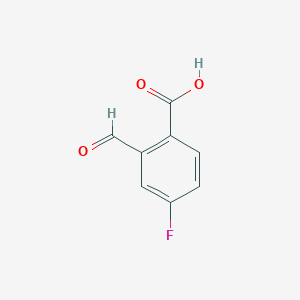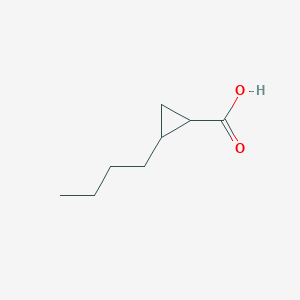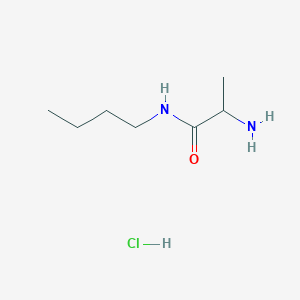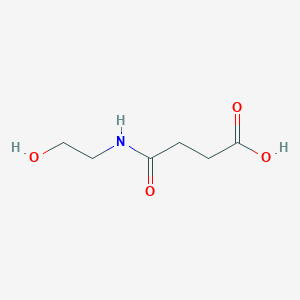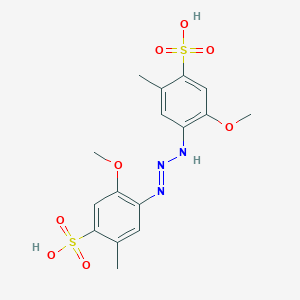
2'-Deoxyuridine 3'-benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxyuridine 3’-benzoate is a derivative of 2’-deoxyuridine, a naturally occurring deoxynucleoside This compound is characterized by the substitution of a benzoate group at the 3’ position of the sugar moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Deoxyuridine 3’-benzoate typically involves the reaction of 2’-deoxyuridine with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently purified to yield the final product. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to overnight
Industrial Production Methods: While specific industrial production methods for 2’-Deoxyuridine 3’-benzoate are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 2’-Deoxyuridine 3’-benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the benzoate group.
Substitution: The benzoate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C)
Substitution: Nucleophilic substitution using reagents like sodium methoxide (NaOMe)
Major Products:
Oxidation: Benzoic acid derivatives
Reduction: 2’-Deoxyuridine
Substitution: Various substituted uridine derivatives
Scientific Research Applications
2’-Deoxyuridine 3’-benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Potential use in the development of antiviral and anticancer drugs.
Industry: Utilized in the production of nucleic acid-based diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of 2’-Deoxyuridine 3’-benzoate involves its incorporation into DNA during replication. The benzoate group can interfere with normal base pairing, leading to disruptions in DNA synthesis and repair. This property makes it a valuable tool in studying DNA-related processes and developing therapeutic agents.
Comparison with Similar Compounds
2’-Deoxyuridine: The parent compound without the benzoate group.
Idoxuridine: A halogenated derivative used as an antiviral agent.
Bromodeoxyuridine: A brominated analog used in DNA labeling and cancer research.
Uniqueness: 2’-Deoxyuridine 3’-benzoate is unique due to the presence of the benzoate group, which imparts distinct chemical properties and potential biological activities. This modification allows for specific interactions with DNA and other biomolecules, making it a versatile compound in research and therapeutic applications.
Properties
CAS No. |
33001-06-8 |
|---|---|
Molecular Formula |
C16H16N2O6 |
Molecular Weight |
332.31 g/mol |
IUPAC Name |
[5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C16H16N2O6/c19-9-12-11(24-15(21)10-4-2-1-3-5-10)8-14(23-12)18-7-6-13(20)17-16(18)22/h1-7,11-12,14,19H,8-9H2,(H,17,20,22) |
InChI Key |
BAVPJAHZOFCPIE-UHFFFAOYSA-N |
SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(OC1N2C=CC(=O)NC2=O)CO)OC(=O)C3=CC=CC=C3 |
Key on ui other cas no. |
33001-06-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




